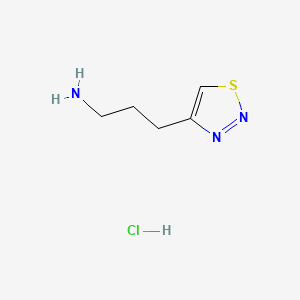

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride

Description

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,3-thiadiazole ring system. This compound is characterized by a sulfur-containing heterocycle (thiadiazole) linked to a propylamine chain, with a hydrochloride salt enhancing its stability and solubility. The thiadiazole moiety is critical for its electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H10ClN3S |

|---|---|

Molecular Weight |

179.67 g/mol |

IUPAC Name |

3-(thiadiazol-4-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H9N3S.ClH/c6-3-1-2-5-4-9-8-7-5;/h4H,1-3,6H2;1H |

InChI Key |

PJYMPGQTOUXERU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NS1)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole with propan-1-amine in the presence of hydrochloric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, drying, and packaging to ensure the compound meets the required quality standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride with structurally related compounds, focusing on molecular properties, heterocyclic systems, and applications:

Structural and Functional Insights

Heterocycle Comparison :

- Thiadiazole vs. Oxadiazole/Thiazole/Triazole : Thiadiazole’s sulfur atom enhances π-π stacking interactions compared to oxadiazole (oxygen) or triazole (nitrogen). Thiazole derivatives exhibit superior metabolic stability due to sulfur’s electronegativity .

- Substituent Effects : Methyl groups (e.g., in triazole analogs) increase lipophilicity, favoring blood-brain barrier penetration, while thiophene (oxadiazole analog) broadens aromatic interactions .

Bioactivity Trends :

Notes on Evidence Limitations

- The provided evidence lacks direct data for the target compound, necessitating extrapolation from analogs.

- Molecular weight and formula for the thiadiazole derivative are estimated based on structural similarity to listed compounds .

Biological Activity

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The synthesis of 3-(1,2,3-thiadiazol-4-yl)propan-1-amine typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the reaction of thiadiazole derivatives with appropriate amine reagents under controlled conditions to yield the desired hydrochloride salt form .

2. Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that thiadiazole derivatives exhibit a broad spectrum of pharmacological effects:

Antimicrobial Properties

Thiadiazole compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example:

- Antifungal Activity : Compounds with thiadiazole moieties have shown potent antifungal effects against Candida species and Aspergillus species. In particular, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Antibacterial Activity

Studies have reported that derivatives of thiadiazoles possess strong antibacterial properties, especially against Gram-positive bacteria. For instance:

- A series of 4-amino substituted thiadiazoles showed promising activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 mm to 19 mm at a concentration of 500 μg/disk .

The mechanism underlying the biological activity of these compounds often involves:

- Inhibition of Ergosterol Biosynthesis : Thiadiazole derivatives may inhibit ergosterol biosynthesis in fungi by interacting with enzymes such as 14α-sterol demethylase . This mechanism is crucial for the antifungal action observed in several studies.

Case Study: Antifungal Activity Evaluation

A study evaluated the antifungal activity of various thiadiazole derivatives against eight Candida species. Compounds were tested for their ability to inhibit fungal growth:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 24–26 | Effective |

| Compound B | 32–42 | Moderate |

Results indicated that specific substitutions on the thiadiazole ring enhanced antifungal potency .

Case Study: Antibacterial Activity Assessment

Another investigation focused on the antibacterial properties of thiadiazole derivatives:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | S. aureus | 15 |

| Compound D | E. coli | 18 |

These findings suggest that structural modifications can significantly impact biological activity .

4. Conclusion

The compound this compound exhibits promising biological activities, particularly in antimicrobial applications. Its efficacy against various pathogens highlights its potential as a lead compound for drug development in treating infections caused by resistant strains. Future research should focus on optimizing its structure for enhanced potency and reduced toxicity.

Q & A

Q. What are the recommended synthesis methods for 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride?

The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and appropriate carbonyl precursors. A typical protocol involves refluxing stoichiometric amounts of 4-pyridinecarboxylic acid and thiosemicarbazide in ethanol at elevated temperatures (~363 K) for 6 hours, followed by crystallization from acetone. Structural purity is confirmed via single-crystal X-ray diffraction, which also reveals intermolecular hydrogen bonding patterns critical for supramolecular assembly .

Q. How should researchers characterize the structural and thermal stability of this compound?

Key characterization methods include:

- X-ray crystallography : To resolve bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aromatic rings), and hydrogen-bonded networks .

- Thermogravimetric analysis (TGA) : To assess decomposition temperatures and stability under thermal stress.

- DSC (Differential Scanning Calorimetry) : To identify phase transitions and melting points. Ensure consistency between experimental data and computational models (e.g., DFT calculations) to validate structural hypotheses .

Q. What safety precautions are essential when handling this compound?

Refer to safety data sheets (SDS) for acute toxicity (oral, dermal) and corrosivity classifications. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Emergency measures include immediate rinsing with water for eye/skin exposure and avoiding ignition sources due to flash points >110°C .

Q. What solvents are suitable for solubility testing?

Polar aprotic solvents (e.g., DMSO, DMF) are recommended for initial solubility screening. Ethanol and acetone are effective for recrystallization, as demonstrated in single-crystal growth protocols . Conduct polarity-based solubility assays to optimize reaction conditions.

Q. How can researchers assess the compound’s potential biological activity?

Screen for pharmacological activity using in vitro assays targeting enzymes (e.g., kinases) or receptors linked to anti-inflammatory or anticancer pathways. The thiadiazole and amine moieties may interact with biological targets via hydrogen bonding or π-π stacking, as observed in structurally similar analogs .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

Employ kinetic control by adjusting reaction time, temperature, and catalyst loading. For example, using microwave-assisted synthesis reduces reaction times and improves regioselectivity. Monitor intermediates via HPLC-MS to identify and suppress by-products like oxidized thiadiazole derivatives .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Triangulate data using:

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Link synthesis to conceptual frameworks like QSAR (Quantitative Structure-Activity Relationship) or molecular docking. For instance, modifying the propan-1-amine chain length or substituting the thiadiazole ring with electron-withdrawing groups can optimize binding affinity to target proteins .

Q. How does the compound behave under non-ambient conditions (e.g., high pressure, acidic media)?

Conduct stability studies using:

Q. What advanced analytical methods integrate survey data with experimental results for mechanistic studies?

Combine digital trace data (e.g., reaction kinetics from inline IR spectroscopy) with survey-based hypotheses to model reaction pathways. For example, machine learning algorithms can correlate spectral fingerprints with mechanistic steps, enabling predictive synthesis design .

Q. Methodological Notes

- Data Triangulation : Cross-validate crystallographic, spectroscopic, and computational data to address contradictions .

- Ethical Compliance : Ensure informed consent for data sharing in collaborative studies, particularly when linking experimental results to public databases .

- Theoretical Alignment : Anchor experimental designs to established frameworks (e.g., crystallographic symmetry principles, QSAR models) to maintain scientific rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.